Cas no 1379345-37-5 (S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATE)

S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATE 化学的及び物理的性質
名前と識別子
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- S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATE
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- インチ: 1S/C8H6ClFOS/c1-5(11)12-6-2-3-8(10)7(9)4-6/h2-4H,1H3
- InChIKey: AMDVNSDRYTWJOG-UHFFFAOYSA-N
- ほほえんだ: C(SC1=CC=C(F)C(Cl)=C1)(=O)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB434464-1g |
S-3-Chloro-4-fluorophenylthioacetate; . |
1379345-37-5 | 1g |
€1621.70 | 2024-04-19 | ||
Ambeed | A470283-1g |
S-(3-Chloro-4-fluorophenyl) ethanethioate |
1379345-37-5 | 97% | 1g |
$441.0 | 2025-02-26 |
S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATE 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATEに関する追加情報
S-(3-Chloro-4-fluorophenyl) Ethanethioate: A Comprehensive Overview
S-(3-Chloro-4-fluorophenyl) ethanethioate, identified by the CAS number 1379345-37-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a sulfur atom attached to a substituted phenyl group and an ethanethioate moiety. The presence of chlorine and fluorine substituents on the phenyl ring introduces distinct electronic and steric properties, making this compound a valuable subject for research in drug design and material science.
Recent studies have highlighted the potential of S-(3-chloro-4-fluorophenyl) ethanethioate as a precursor in the synthesis of bioactive molecules. Its ability to undergo various nucleophilic substitutions and additions has been extensively explored, particularly in the context of developing new therapeutic agents. For instance, researchers have reported its use in the synthesis of antiviral compounds, where the sulfur-containing group plays a critical role in inhibiting viral replication.
The synthesis of CAS No. 1379345-37-5 involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. Subsequent steps include chlorination, fluorination, and thioesterification reactions, which are optimized to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the final product, ensuring its structural integrity and compliance with quality standards.
In terms of applications, S-(3-chloro-4-fluorophenyl) ethanethioate has shown promise in the field of agrochemistry. Its ability to act as a bioisostere for carboxylic acids makes it an attractive candidate for developing herbicides and fungicides. Recent field trials have demonstrated its efficacy in controlling plant pathogens without adverse effects on non-target organisms, suggesting its potential for sustainable agricultural practices.
From an environmental perspective, the degradation pathways of CAS No. 1379345-37-5 have been studied under various conditions. Research indicates that this compound undergoes rapid hydrolysis in aqueous environments, particularly under alkaline conditions, leading to the formation of nontoxic byproducts. This property is crucial for assessing its environmental impact and ensuring its safe use in industrial applications.
Moreover, computational studies using molecular docking and quantum mechanics have provided insights into the interaction of S-(3-chloro-4-fluorophenyl) ethanethioate with biological targets such as enzymes and receptors. These studies have revealed that the compound exhibits favorable binding affinities due to its unique electronic distribution and conformational flexibility.
In conclusion, S-(3-chloro-4-fluorophenyl) ethanethioate (CAS No. 1379345-37-5) stands out as a versatile compound with diverse applications across multiple disciplines. Its chemical properties, synthesis methods, biological activities, and environmental behavior make it a subject of ongoing research interest. As advancements in synthetic chemistry and computational modeling continue to unfold, this compound is expected to play an increasingly important role in the development of innovative solutions across various industries.
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